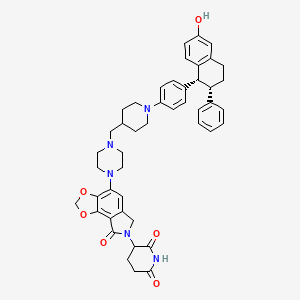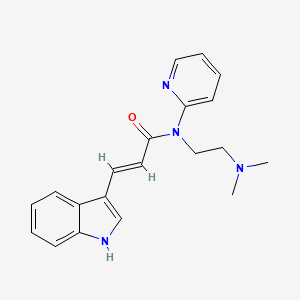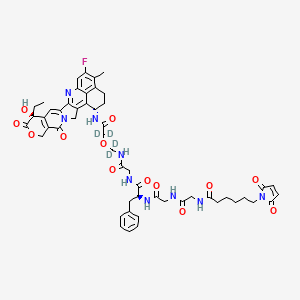
Deruxtecan-d4-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Deruxtecan-d4-1: is a deuterium-labeled derivative of Adenosine 5’-monophosphate disodium salt. It is primarily used in scientific research, particularly in the development of antibody-drug conjugates (ADCs). The incorporation of deuterium into drug molecules has gained attention due to its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Deruxtecan-d4-1 is synthesized by incorporating stable heavy isotopes of hydrogen (deuterium) into the Adenosine 5’-monophosphate disodium salt. The specific synthetic routes and reaction conditions for this compound are proprietary and typically involve advanced organic synthesis techniques .
Industrial Production Methods: The industrial production of this compound involves the use of custom synthesis services provided by specialized chemical companies. These companies utilize state-of-the-art facilities and technologies to ensure the high purity and quality of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: Deruxtecan-d4-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Substitution reactions can be used to replace specific atoms or groups within the molecule with other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: Deruxtecan-d4-1 is used as a tracer in the quantitation of drug molecules during the drug development process. Its stable isotope labeling allows for precise measurement and analysis of pharmacokinetic and metabolic profiles .
Biology: In biological research, this compound is used to study the interactions and pathways involving Adenosine 5’-monophosphate. Its labeled form enables detailed tracking and analysis of biological processes.
Medicine: this compound is a key component in the development of antibody-drug conjugates (ADCs). These conjugates are used in targeted cancer therapies, where the compound is linked to monoclonal antibodies to deliver cytotoxic agents directly to cancer cells .
Industry: In the pharmaceutical industry, this compound is used in the development and testing of new drugs. Its stable isotope labeling provides valuable data on drug behavior and efficacy.
Wirkmechanismus
Deruxtecan-d4-1 exerts its effects through its incorporation into ADCs. The compound is linked to monoclonal antibodies, which target specific antigens on cancer cells. Upon binding to the target cells, the ADC is internalized, and the cytotoxic agent (DXd) is released. The released DXd enters the nucleus, causing DNA damage and apoptotic cell death .
Vergleich Mit ähnlichen Verbindungen
Trastuzumab Deruxtecan: An ADC used in the treatment of HER2-positive breast cancer.
Patritumab Deruxtecan: An experimental ADC for non-small-cell lung cancer.
Ifinatamab Deruxtecan: An experimental anti-cancer treatment.
Uniqueness: Deruxtecan-d4-1 is unique due to its deuterium labeling, which enhances its stability and allows for precise tracking in research applications. Its incorporation into ADCs provides targeted delivery of cytotoxic agents, making it a valuable tool in cancer therapy .
Eigenschaften
Molekularformel |
C52H56FN9O13 |
|---|---|
Molekulargewicht |
1038.1 g/mol |
IUPAC-Name |
N-[2-[[2-[[(2S)-1-[[2-[[dideuterio-[1,1-dideuterio-2-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-2-oxoethoxy]methyl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]-6-(2,5-dioxopyrrol-1-yl)hexanamide |
InChI |
InChI=1S/C52H56FN9O13/c1-3-52(73)33-19-38-48-31(24-62(38)50(71)32(33)25-75-51(52)72)47-35(14-13-30-28(2)34(53)20-36(60-48)46(30)47)58-43(67)26-74-27-57-41(65)22-56-49(70)37(18-29-10-6-4-7-11-29)59-42(66)23-55-40(64)21-54-39(63)12-8-5-9-17-61-44(68)15-16-45(61)69/h4,6-7,10-11,15-16,19-20,35,37,73H,3,5,8-9,12-14,17-18,21-27H2,1-2H3,(H,54,63)(H,55,64)(H,56,70)(H,57,65)(H,58,67)(H,59,66)/t35-,37-,52-/m0/s1/i26D2,27D2 |
InChI-Schlüssel |
WXNSCLIZKHLNSG-HWCLUHRUSA-N |
Isomerische SMILES |
[2H]C([2H])(C(=O)N[C@H]1CCC2=C3C1=C4CN5C(=CC6=C(C5=O)COC(=O)[C@@]6(CC)O)C4=NC3=CC(=C2C)F)OC([2H])([2H])NC(=O)CNC(=O)[C@H](CC7=CC=CC=C7)NC(=O)CNC(=O)CNC(=O)CCCCCN8C(=O)C=CC8=O |
Kanonische SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)COCNC(=O)CNC(=O)C(CC7=CC=CC=C7)NC(=O)CNC(=O)CNC(=O)CCCCCN8C(=O)C=CC8=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


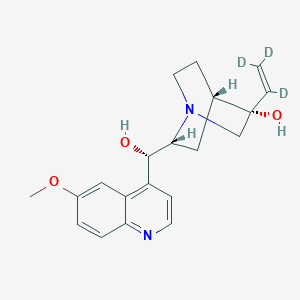
![(4bS,7S,8aR)-N-[4-(dimethylamino)phenyl]-7-hydroxy-3-methoxy-4b,8,8-trimethyl-5,6,7,8a,9,10-hexahydrophenanthrene-2-carboxamide](/img/structure/B12416603.png)



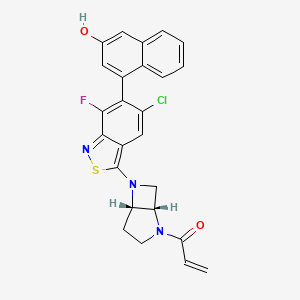
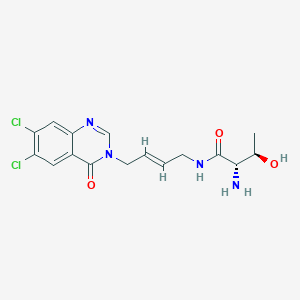
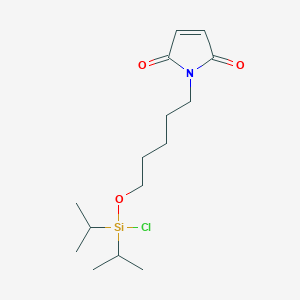
![(1S,2S,3R,4S,5S)-1-(hydroxymethyl)-5-{[(5Z)-6-{[2-nitro-4-(2H-1,2,3-triazol-2-yl)phenyl]amino}hex-5-en-1-yl]amino}cyclohexane-1,2,3,4-tetrol](/img/structure/B12416654.png)

